Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate is a chemical compound with the molecular formula C6H7FLiNO3S and a molecular weight of 199.12 g/mol . This compound is known for its unique structural features, which include a lithium ion coordinated to a 3-fluoro-2-methoxypyridine-4-sulfinate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate typically involves the reaction of 3-fluoro-2-methoxypyridine-4-sulfinic acid with a lithium salt under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 0-25°C. The product is then isolated by filtration and purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonates.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of sulfides.
Common reagents and conditions used in these reactions include mild temperatures (0-50°C) and solvents like acetonitrile or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play crucial roles in various cellular processes . These interactions lead to modulation of signaling pathways, including Wnt/β-catenin and CREB/brain-derived neurotrophic factor, resulting in its observed biological effects .
Comparison with Similar Compounds
Lithium(1+) ion 3-fluoro-2-methoxypyridine-4-sulfinate can be compared with other similar compounds, such as:
- Lithium(1+) ion 3-chloro-2-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-bromo-2-methoxypyridine-4-sulfinate
- Lithium(1+) ion 3-iodo-2-methoxypyridine-4-sulfinate
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the reactivity and properties of these compounds, making this compound unique in terms of its specific chemical and biological activities .
Properties
IUPAC Name |
lithium;3-fluoro-2-methoxypyridine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S.Li/c1-11-6-5(7)4(12(9)10)2-3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPHCGSEAKHSCQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=CC(=C1F)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FLiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.